Cas no 1804718-16-8 (Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C9H5ClF5NO2/c1-18-8(17)5-4(10)2-3(7(11)12)6(16-5)9(13,14)15/h2,7H,1H3
- InChI Key: RNOCJGHMRQCTER-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)N=C(C(F)(F)F)C(C(F)F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 312
- XLogP3: 3.2
- Topological Polar Surface Area: 39.2
Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048080-1g |
Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate |
1804718-16-8 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate
Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate: A Comprehensive Overview
Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate, also known by its CAS number 1804718-16-8, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridine carboxylates, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with multiple functional groups, including a methyl ester, a chlorine atom, a difluoromethyl group, and a trifluoromethyl group. These substituents not only enhance the chemical stability of the molecule but also confer it with distinct electronic and steric properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate. Researchers have employed various methodologies, including multi-component reactions and catalytic processes, to optimize the production of this compound. The integration of fluorinated groups into the pyridine ring has been a focal point of study due to their ability to modulate the electronic environment of the molecule, thereby enhancing its reactivity and selectivity in various reactions.
The incorporation of fluorinated substituents, such as the difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups, plays a crucial role in determining the physicochemical properties of this compound. These groups are known to increase the lipophilicity of the molecule, which is advantageous in drug design for improving bioavailability. Moreover, the presence of these fluorinated groups can also influence the molecule's interaction with biological targets, making it a promising candidate for therapeutic applications.
In terms of biological activity, Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has shown potential as an inhibitor of certain enzymes and receptors. Studies have demonstrated its ability to modulate cellular signaling pathways, which could be exploited in the development of novel drugs for treating diseases such as cancer and inflammatory disorders. The methyl ester group further enhances the compound's stability and solubility, making it more amenable for formulation into drug delivery systems.
The synthesis of this compound involves a series of well-defined steps that ensure high purity and yield. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of advanced catalysts and reaction conditions has significantly improved the efficiency of these processes, making large-scale production feasible.
From an environmental perspective, the ecological impact of Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has been evaluated in recent studies. These investigations have focused on its biodegradation potential and toxicity profiles. Results indicate that while the compound exhibits moderate persistence in certain environmental matrices, its toxicity levels are within acceptable limits for controlled applications.
In conclusion, Methyl 3-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate (CAS No: 1804718-16-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool in modern chemical research. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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